molecular formula C29H31BrN4O9 B12756150 methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate CAS No. 129953-23-7

methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B12756150
CAS No.: 129953-23-7
M. Wt: 659.5 g/mol
InChI Key: XZOWLOZTWOOQJK-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and subsequent coupling reactions. One common approach is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that allows for the rapid synthesis of 1,2,3-trisubstituted indoles . This method is operationally straightforward and generally high yielding.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acids, while nucleophilic substitution of the bromomethyl group can yield a variety of substituted indoles.

Scientific Research Applications

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and a highly substituted indole core. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

129953-23-7

Molecular Formula

C29H31BrN4O9

Molecular Weight

659.5 g/mol

IUPAC Name

methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C29H31BrN4O9/c1-29(27(37)42-7)25(35)20-19-14(11-30)12-34(16(19)10-17(22(20)32-29)43-28(38)33(2)3)26(36)15-8-13-9-18(39-4)23(40-5)24(41-6)21(13)31-15/h8-10,14,31-32H,11-12H2,1-7H3

InChI Key

XZOWLOZTWOOQJK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)OC(=O)N(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC

Origin of Product

United States

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